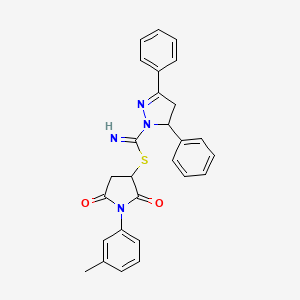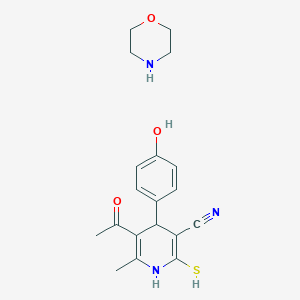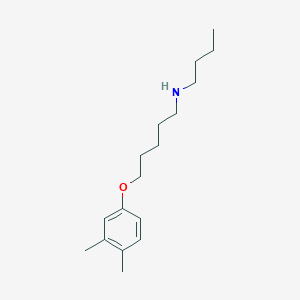![molecular formula C9H13NO4S2 B4920960 4-[(diethylamino)sulfonyl]-2-thiophenecarboxylic acid](/img/structure/B4920960.png)
4-[(diethylamino)sulfonyl]-2-thiophenecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(diethylamino)sulfonyl]-2-thiophenecarboxylic acid, also known as DTSC, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological applications. DTSC belongs to the class of sulfonamide compounds and has a molecular formula of C12H17NO4S2.
Mécanisme D'action
4-[(diethylamino)sulfonyl]-2-thiophenecarboxylic acid exerts its pharmacological effects by inhibiting the activity of COX enzymes. COX enzymes are responsible for the production of prostaglandins that play a role in inflammation, pain, and fever. This compound inhibits the activity of COX enzymes by binding to the active site of the enzyme, thereby preventing the conversion of arachidonic acid to prostaglandins.
Biochemical and Physiological Effects
This compound has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. It has also been reported to possess anticonvulsant and anxiolytic properties. This compound has been shown to reduce inflammation, pain, and fever in various animal models. It has also been shown to reduce seizure activity and anxiety in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
4-[(diethylamino)sulfonyl]-2-thiophenecarboxylic acid has several advantages for lab experiments. It is a well-established compound with a known synthesis method. It has been extensively studied for its pharmacological properties, and its mechanism of action is well-understood. However, this compound also has some limitations for lab experiments. It is a sulfonamide compound, which may limit its solubility in certain solvents. It may also have potential toxicity concerns, which need to be evaluated in further studies.
Orientations Futures
4-[(diethylamino)sulfonyl]-2-thiophenecarboxylic acid has several potential future directions for scientific research. It may be further studied for its anti-inflammatory, analgesic, and antipyretic properties. It may also be studied for its potential anticonvulsant and anxiolytic properties. This compound may be further modified to improve its pharmacological properties, such as its solubility and bioavailability. This compound may also be studied for its potential use in the treatment of various diseases, such as arthritis, epilepsy, and anxiety disorders.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological applications. It possesses anti-inflammatory, analgesic, and antipyretic properties and has been reported to possess anticonvulsant and anxiolytic properties. This compound inhibits the activity of COX enzymes by binding to the active site of the enzyme, thereby preventing the conversion of arachidonic acid to prostaglandins. This compound has several advantages for lab experiments, but also has some limitations. This compound has several potential future directions for scientific research, which may lead to the development of novel therapeutics for various diseases.
Méthodes De Synthèse
4-[(diethylamino)sulfonyl]-2-thiophenecarboxylic acid can be synthesized using a multi-step process that involves the reaction of 2-thiophenecarboxylic acid with diethylamine to form the intermediate compound, 2-(diethylamino)thiophene-4-carboxylic acid. This intermediate is then reacted with chlorosulfonic acid to form the final product, this compound. The synthesis method of this compound is well-established and has been reported in various scientific literature.
Applications De Recherche Scientifique
4-[(diethylamino)sulfonyl]-2-thiophenecarboxylic acid has been extensively studied for its potential pharmacological applications. It has been reported to possess anti-inflammatory, analgesic, and antipyretic properties. This compound has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that play a role in inflammation, pain, and fever. This compound has also been reported to possess anticonvulsant and anxiolytic properties.
Propriétés
IUPAC Name |
4-(diethylsulfamoyl)thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4S2/c1-3-10(4-2)16(13,14)7-5-8(9(11)12)15-6-7/h5-6H,3-4H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JINWNNOCTXFVFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CSC(=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-methoxy-N-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B4920885.png)

![15-methyl-N-(3-pyridinylmethyl)tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B4920890.png)
![1'-{[5-(methoxymethyl)-2-furyl]methyl}-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine](/img/structure/B4920898.png)



![4-allyl-1-[3-(4-chloro-3-methylphenoxy)propoxy]-2-methoxybenzene](/img/structure/B4920920.png)



![1-(1-phenylcyclohexyl)-N-{[2-(1-pyrrolidinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}methanamine](/img/structure/B4920953.png)


